molecular formula C12H9BrINO B13090887 2-(Benzyloxy)-5-bromo-3-iodopyridine CAS No. 1361342-93-9

2-(Benzyloxy)-5-bromo-3-iodopyridine

Cat. No.: B13090887
CAS No.: 1361342-93-9
M. Wt: 390.01 g/mol
InChI Key: KFSCKQXUKGCVJH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the 2-position, a bromine atom at the 5-position, and an iodine atom at the 3-position of the pyridine ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-iodopyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-iodopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-iodopyridine depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-bromo-3-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for diverse reactivity and the ability to participate in multiple types of chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

1361342-93-9

Molecular Formula

C12H9BrINO

Molecular Weight

390.01 g/mol

IUPAC Name

5-bromo-3-iodo-2-phenylmethoxypyridine

InChI

InChI=1S/C12H9BrINO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

KFSCKQXUKGCVJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)I

Origin of Product

United States

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